molecular formula C10H12FNO B3073250 3-(2-Fluorophenyl)morpholine CAS No. 1017418-51-7

3-(2-Fluorophenyl)morpholine

Cat. No. B3073250
CAS RN: 1017418-51-7
M. Wt: 181.21 g/mol
InChI Key: DTLPOEHMACVZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)morpholine is a chemical compound with the molecular formula C10H12FNO . It is used for the management and prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) in cancer patients .


Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a fluorophenyl group . The morpholine (1,4-oxazinane) motif is a common feature in many biologically relevant compounds .

Scientific Research Applications

Synthesis and Chemical Properties

“3-(2-Fluorophenyl)morpholine” and its derivatives have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis and antidepressive activity of related compounds have been investigated, demonstrating the chemical's relevance in medicinal chemistry. Compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride show promising antidepressant activities, highlighting the importance of structural modifications in enhancing biological activity (Tao Yuan, 2012). Moreover, studies on isomers and related compounds, such as (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, provide insights into their crystal structure and potential as fungicides (B. Chai, Changling Liu, 2011).

Pharmacological and Biological Activity

Research into “this compound” derivatives extends into their pharmacological applications. One derivative demonstrated remarkable anti-tuberculosis activity, as well as superior anti-microbial properties, indicating its potential in treating infectious diseases (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019). Similarly, another study showcased the synthesis of an NK(1) receptor antagonist, underlining the compound's therapeutic potential in addressing conditions like emesis and depression (T. Harrison, A. P. Owens, B. Williams, C. Swain, A. Williams, E. Carlson, W. Rycroft, F. Tattersall, M. Cascieri, G. Chicchi, S. Sadowski, N. Rupniak, R. Hargreaves, 2001).

Antitumor and Antimicrobial Activities

Derivatives of “this compound” have shown significant antitumor and antimicrobial activities. One study highlighted a compound's distinct inhibition on the proliferation of various cancer cell lines, suggesting its utility in cancer research and therapy (Zhi-hua Tang, W. Fu, 2018). Another research effort synthesized and evaluated a series of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline for their antimicrobial activity, indicating the broad potential of these compounds in combating microbial infections (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).

Lysosome-Targetable Fluorescent Probes

Further extending its applications, a morpholine-type naphthalimide chemsensor derived from “this compound” was developed as a lysosome-targeted fluorometric sensor for trivalent metal ions, demonstrating its utility in cellular imaging and metal ion detection (F. Ye, Nan Wu, Ping Li, Yulong Liu, Shijie Li, Ying Fu, 2019).

Safety and Hazards

3-(2-Fluorophenyl)morpholine is a chemical compound that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

3-(2-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLPOEHMACVZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)morpholine
Reactant of Route 2
3-(2-Fluorophenyl)morpholine
Reactant of Route 3
3-(2-Fluorophenyl)morpholine
Reactant of Route 4
3-(2-Fluorophenyl)morpholine
Reactant of Route 5
3-(2-Fluorophenyl)morpholine
Reactant of Route 6
3-(2-Fluorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.